

# ML418: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activity

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## Compound of Interest

Compound Name: ML418

Cat. No.: B609172

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## Introduction

**ML418** is a potent and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir7.1.<sup>[1][2]</sup> It has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of Kir7.1. This channel is a key regulator of cellular excitability and has been implicated in various processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.<sup>[1]</sup> This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, signaling pathways, experimental protocols, and pharmacokinetic profile of **ML418**, tailored for professionals in research and drug development.

## Physicochemical Properties of ML418

The fundamental physicochemical characteristics of **ML418** are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>24</sub> ClN <sub>3</sub> O <sub>3</sub>	
Molecular Weight	377.87 g/mol	
Appearance	White to off-white solid	MedChemExpress
Purity	≥98% (HPLC)	
CAS Number	1928763-08-9	
cLogP	3.25	
Predicted pKa	5.8	
Storage	Store at -20°C	

## Solubility:

Solvent	Solubility	Source(s)
DMSO	Soluble to 20 mM	
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.08 mg/mL (≥ 5.50 mM)	
10% DMSO / 90% Corn Oil	≥ 2.08 mg/mL (≥ 5.50 mM)	

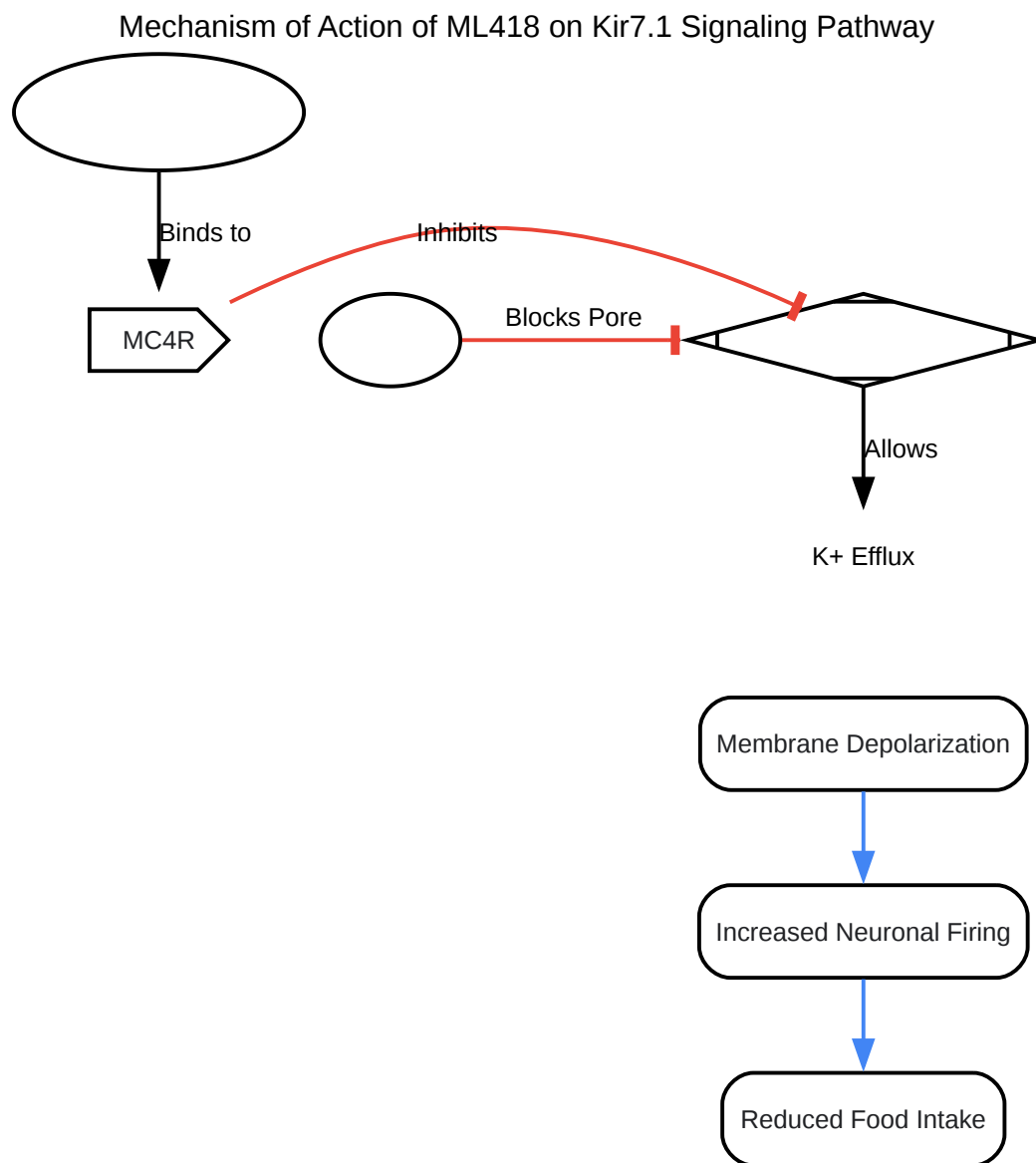
## Chemical Identifiers:

Type	Identifier	Source(s)
IUPAC Name	Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate	
SMILES	<chem>CC(C)OC(=O)NC1CCN(CC1)Cc2c(O)c3c(c(Cl)c2)nccc3</chem>	
InChI	InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25)	PubChem
InChI Key	CWIXCQOSULUGBT-UHFFFAOYSA-N	PubChem

## Mechanism of Action and Signaling Pathway

**ML418** functions as a pore blocker of the Kir7.1 potassium channel. By physically obstructing the ion conduction pathway, **ML418** inhibits the flow of potassium ions, leading to membrane depolarization. This action is particularly significant in neurons of the paraventricular nucleus of the hypothalamus, where Kir7.1 is coupled to the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis.

The binding of an agonist to MC4R typically inhibits Kir7.1 activity, which depolarizes the neuron and increases its firing rate, ultimately leading to a reduction in food intake. **ML418** mimics this effect by directly blocking the Kir7.1 channel, independent of MC4R activation. This mechanism makes **ML418** a valuable tool for studying the downstream effects of Kir7.1 inhibition in the context of energy balance and other physiological processes.



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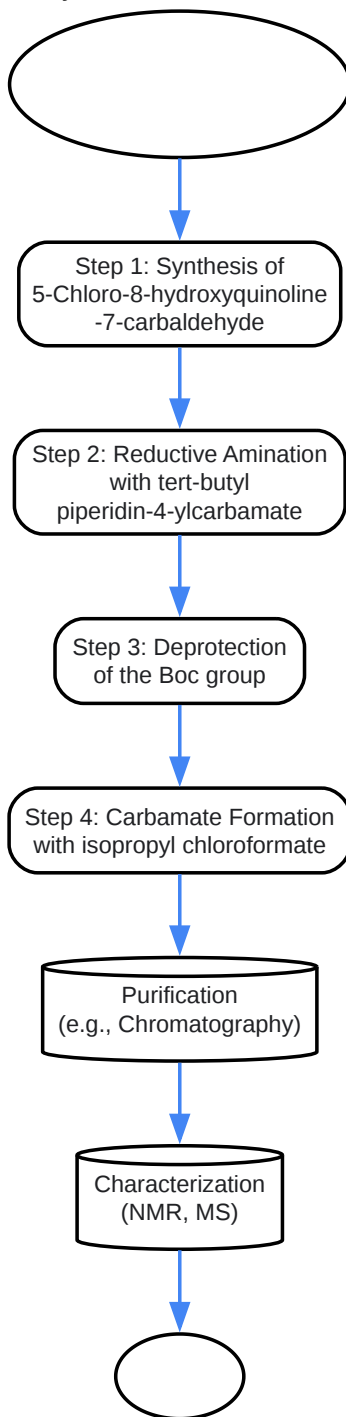
**ML418** blocks the Kir7.1 channel, leading to membrane depolarization.

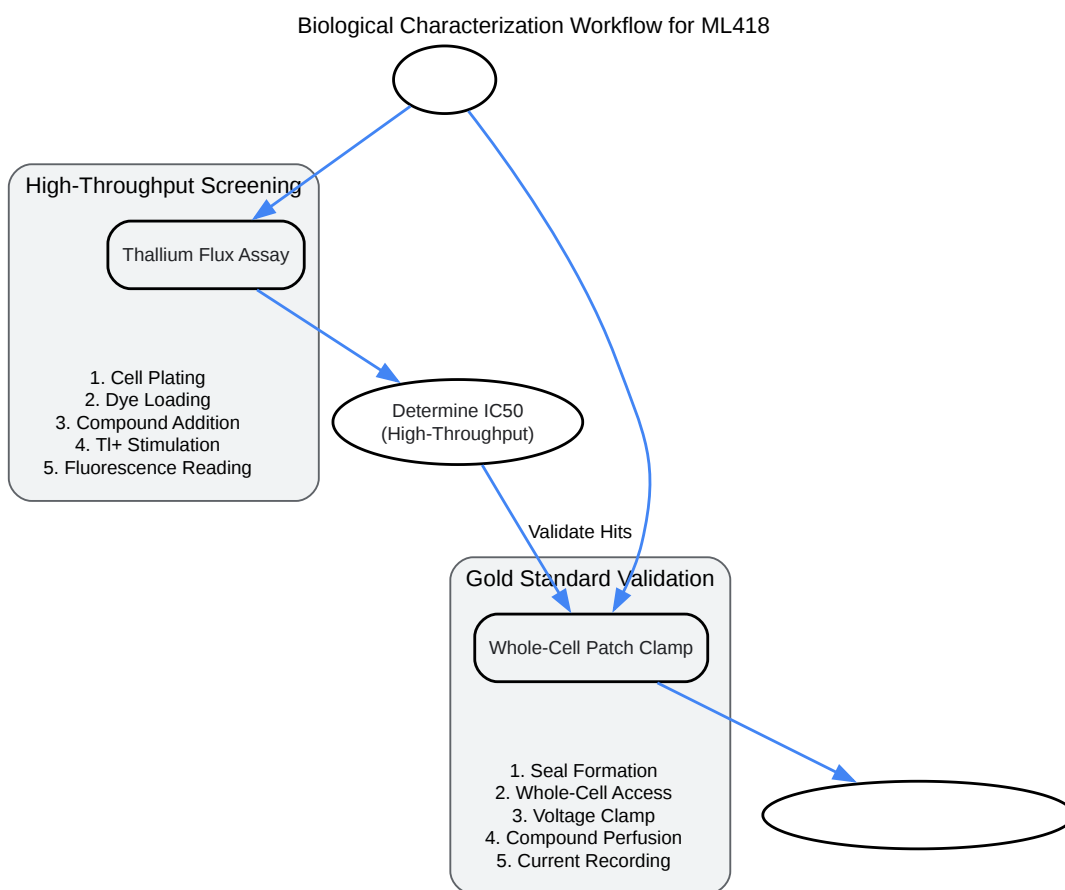
## Experimental Protocols

### Synthesis of ML418

The synthesis of **ML418** involves a multi-step chemical process, as detailed by Swale et al. (2016). The general workflow is outlined below. For specific reaction conditions, reagent quantities, and purification methods, refer to the supplementary information of the original publication.

## General Synthesis Workflow for ML418





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## References

- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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